2-((5-(2-(4-甲氧基苯基)乙酰氨基)-1,3,4-噻二唑-2-基)硫代)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

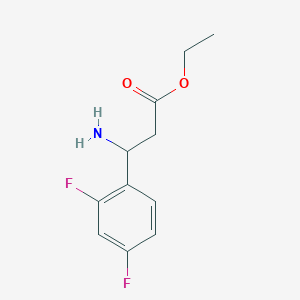

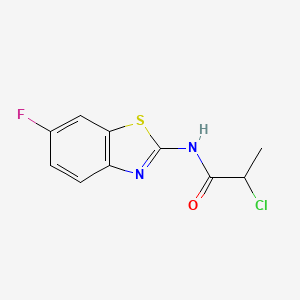

The compound “Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The synthesis of “Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate” could potentially involve similar reactions, but specific synthesis methods for this compound are not available in the retrieved information.科学研究应用

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. They act against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the thiazole ring in the compound structure contributes to its potential as an antimicrobial agent, which could be utilized in the development of new antibiotics to combat resistant strains .

Antitumor and Cytotoxic Activity

The cytotoxic properties of thiazole compounds make them candidates for antitumor drugs. They can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. Research on thiazole derivatives has shown promising results in the fight against various types of cancer .

Neuroprotective Effects

Thiazole derivatives have shown neuroprotective effects, particularly in the context of cerebral ischemia. They can regulate energy homeostasis and O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke. This suggests that Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate could have applications in protecting neurons from ischemic damage .

Anti-inflammatory Activity

The anti-inflammatory activity of thiazole derivatives is another significant area of application. They can be used to treat chronic inflammatory diseases by inhibiting the production of inflammatory cytokines and mediators. This property is beneficial for developing new anti-inflammatory drugs with fewer side effects .

Antiviral Activity

Thiazole compounds have been identified as potent antiviral agents. They can inhibit the replication of viruses, including HIV, making them valuable in the research and development of antiretroviral therapies .

Analgesic Activity

Thiazoles also exhibit analgesic properties, which can be harnessed to create pain-relief medications. They work by reducing the perception of pain without causing significant side effects, offering an alternative to traditional analgesics .

作用机制

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Mode of Action

For instance, some thiazole derivatives can inhibit key enzymes or disrupt essential biochemical processes in their target organisms .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cell division .

Pharmacokinetics

For instance, the compound’s solubility can affect its absorption and distribution, while its metabolic stability can influence its duration of action .

Result of Action

For example, some thiazole derivatives have been found to have antimicrobial, antifungal, and antineoplastic effects .

Action Environment

For instance, certain environmental conditions might enhance or inhibit the compound’s interaction with its targets, thereby affecting its efficacy .

属性

IUPAC Name |

ethyl 2-[[5-[[2-(4-methoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-3-22-13(20)9-23-15-18-17-14(24-15)16-12(19)8-10-4-6-11(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVSUKAIPDOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2926656.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2926659.png)

![(Z)-2-((1S,4S,7R)-7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)hydrazinecarboximidamide hydrochloride](/img/structure/B2926661.png)

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2926674.png)